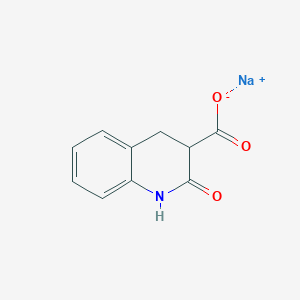

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Structural Classification Within Heterocyclic Chemistry

This compound occupies a distinctive position within the hierarchical classification of heterocyclic compounds, representing a specific subset of nitrogen-containing bicyclic systems. The compound belongs to the broader category of heterocyclic organic compounds, which are defined as cyclic compounds containing atoms of at least two different elements as members of their ring structures. Within this expansive classification, the compound specifically falls under the subcategory of six-membered nitrogen heterocycles, sharing structural similarities with the quinoline family while maintaining its unique tetrahydroquinoline core structure.

The structural framework of this compound can be systematically analyzed through its constituent components. The tetrahydroquinoline nucleus represents a semi-hydrogenated derivative of quinoline, characterized by the selective reduction of one aromatic ring while preserving the pyridine-like nitrogen-containing ring. This partial saturation fundamentally alters the electronic properties and reactivity patterns compared to fully aromatic quinoline systems. The presence of the carbonyl group at the 2-position introduces an additional level of structural complexity, creating an amide-like functionality that significantly influences the compound's chemical behavior and biological activity potential.

The carboxylate functionality at the 3-position serves as a critical structural determinant, providing both ionic character through the sodium salt formation and potential for further chemical modifications. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound with the InChI key WGDXHTHAQKGGAV-UHFFFAOYSA-M, providing a unique digital fingerprint for structural identification. The molecular architecture can be further understood through its canonical Simplified Molecular Input Line Entry System representation, which depicts the connectivity pattern of the heterocyclic framework and functional group positioning.

| Structural Parameter | Specification |

|---|---|

| Molecular Formula | C₁₀H₉NO₃Na |

| Molecular Weight | 213.17 g/mol |

| Ring System | Bicyclic (tetrahydroquinoline) |

| Heteroatom | Nitrogen |

| Functional Groups | Ketone (2-oxo), Carboxylate (3-position) |

| Saturation Level | Partially saturated (tetrahydro) |

The stereochemical considerations of this compound add another layer of structural complexity to its classification. The presence of a potential stereogenic center at the 3-position, where the carboxylate group is attached, introduces the possibility of enantiomeric forms. This stereochemical aspect becomes particularly relevant in synthetic applications and biological activity assessments, as different stereoisomers may exhibit distinct pharmacological properties and synthetic utility.

The compound's classification within heterocyclic chemistry also encompasses its relationship to other quinoline derivatives and nitrogen heterocycles. The tetrahydroquinoline skeleton is encountered in numerous bioactive compounds and pharmaceuticals, establishing a clear connection between structural classification and functional significance. The specific substitution pattern of this compound, with both ketone and carboxylate functionalities, places it within a specialized subset of quinoline derivatives that exhibit enhanced synthetic versatility and potential biological activity.

Historical Context of Tetrahydroquinoline Carboxylate Derivatives

The historical development of tetrahydroquinoline carboxylate derivatives represents a fascinating evolution in heterocyclic chemistry, spanning several decades of synthetic methodology advancement and biological activity exploration. The initial investigations into tetrahydroquinoline systems emerged from the broader study of quinoline alkaloids, where researchers recognized the potential significance of partially reduced quinoline frameworks in biological systems and synthetic applications. Early synthetic approaches toward tetrahydroquinoline derivatives relied primarily on direct hydrogenation of quinoline precursors, utilizing heterogeneous catalysts to achieve selective reduction of one aromatic ring while preserving the nitrogen-containing heterocycle.

The development of carboxylate-substituted tetrahydroquinoline derivatives gained momentum through the recognition of their potential as pharmaceutical intermediates and bioactive compounds. Historical synthetic methodologies often involved multi-step sequences beginning with readily available quinoline starting materials, followed by selective reduction and subsequent functionalization to introduce carboxylate groups at desired positions. These early approaches, while effective, often suffered from limitations in selectivity and efficiency, driving the development of more sophisticated synthetic strategies.

A significant milestone in the historical development of tetrahydroquinoline carboxylate chemistry occurred with the advancement of cyclization methodologies. The development of intramolecular cyclization approaches provided more direct access to substituted tetrahydroquinoline derivatives, eliminating the need for separate reduction and functionalization steps. These cyclization strategies often involved the formation of carbon-carbon bonds through various mechanisms, including aldol-type condensations and radical cyclizations, leading to improved synthetic efficiency and expanded structural diversity.

The evolution of synthetic methodologies for tetrahydroquinoline carboxylates has been closely linked to advances in asymmetric synthesis and stereochemical control. Historical development included the introduction of chiral catalysts and auxiliaries for achieving enantioselective synthesis of these compounds, recognizing the importance of stereochemistry in determining biological activity. The development of homogeneous catalytic systems for asymmetric hydrogenation represented a particularly significant advancement, enabling the preparation of enantiomerically enriched tetrahydroquinoline derivatives with high selectivity.

Recent historical developments have witnessed the emergence of novel synthetic approaches that utilize more sophisticated mechanistic pathways for tetrahydroquinoline carboxylate synthesis. The discovery of hydride shift-triggered cyclization reactions represents a particularly notable advancement in this field. This methodology involves the formation of stable iminium intermediates containing difluoroboryl bridges, which subsequently undergo cyclization and dealkylation processes to afford tetrahydroquinoline-3-carboxylate derivatives directly from appropriate malonate precursors.

| Historical Period | Key Developments | Synthetic Approaches |

|---|---|---|

| Early Era (1950s-1970s) | Direct hydrogenation methods | Heterogeneous catalysis |

| Development Phase (1980s-1990s) | Cyclization strategies | Intramolecular bond formation |

| Modern Era (2000s-2010s) | Asymmetric synthesis | Homogeneous catalysis |

| Current Period (2010s-present) | Advanced mechanisms | Hydride shift cyclizations |

The historical context of tetrahydroquinoline carboxylate derivatives also encompasses their recognition as important structural motifs in natural products and pharmaceuticals. The tetrahydroquinoline skeleton is present in numerous bioactive compounds, including various alkaloids and synthetic drugs, establishing a clear historical precedent for the biological significance of these structures. This recognition has driven continued research interest in developing efficient synthetic methods for accessing diverse tetrahydroquinoline carboxylate derivatives.

The development of one-pot synthetic protocols represents another significant historical advancement in tetrahydroquinoline carboxylate chemistry. The ability to construct these complex heterocyclic structures through single-vessel processes has revolutionized synthetic accessibility and efficiency. These one-pot methodologies typically involve sequential transformations that build molecular complexity through carefully orchestrated reaction sequences, eliminating the need for intermediate isolation and purification steps.

Contemporary historical developments have also emphasized the importance of understanding mechanistic details in tetrahydroquinoline carboxylate synthesis. The elucidation of reaction mechanisms, particularly for novel cyclization processes, has provided valuable insights for further synthetic method development and optimization. The discovery that certain cyclization reactions proceed through stable intermediate species, such as iminium cations with difluoroboryl bridges, has opened new avenues for synthetic exploration and mechanistic understanding.

Properties

IUPAC Name |

sodium;2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3.Na/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9;/h1-4,7H,5H2,(H,11,12)(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDXHTHAQKGGAV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of ortho-amino benzylidene malonates in the presence of Lewis acids such as boron trifluoride (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into various tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrogen positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has the molecular formula and is known for its stability at room temperature. The compound participates in redox-neutral reactions and has been utilized as a building block in the synthesis of complex quinoline derivatives. Its biochemical interactions include influencing cell signaling pathways and gene expression due to its ability to interact with various enzymes and proteins .

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that compounds related to this structure exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa with promising results .

- Anticancer Properties : Studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types. The structure–activity relationship (SAR) studies have identified key modifications that enhance potency against cancer cells .

- Neuropathic Pain Management : A study highlighted the effectiveness of related compounds in reversing thermal hyperalgesia in rat models of neuropathic pain, suggesting potential applications in pain management therapies .

Material Science

The compound is also being explored for its applications in developing new materials with specific electronic and optical properties. Its ability to form stable heterocycles makes it a valuable precursor for synthesizing novel materials used in electronics and photonics.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex quinoline derivatives. It has been involved in various synthetic pathways that facilitate the formation of biologically active compounds .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activities. The results indicated that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, demonstrating their potential as future antituberculosis agents .

Case Study 2: Neuropathic Pain Research

In an experimental model of neuropathic pain (L5/L6 spinal nerve ligation), a derivative of this compound was administered at a dose of 30 mg/kg. The compound significantly reduced tactile hyperesthesia and reversed thermal hyperalgesia, indicating its potential application in treating neuropathic pain conditions .

Mechanism of Action

The mechanism of action of sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Ester Derivatives

Ester analogs of the sodium carboxylate are widely studied. Key examples include:

Key Differences :

- Solubility : The sodium carboxylate exhibits higher aqueous solubility compared to lipophilic esters, making it preferable for formulations requiring bioavailability .

- Stability : Esters (e.g., methyl, ethyl) are more stable under acidic conditions but require hydrolysis for activation in biological systems .

Positional Isomers: 4-Oxo vs. 2-Oxo Derivatives

Structural isomers with the oxo group at position 4 instead of 2 demonstrate distinct reactivity:

Impact of Oxo Position :

- Aromaticity: 4-Oxo derivatives retain aromaticity in the dihydroquinoline ring, enhancing π-π stacking interactions in drug-receptor binding .

- Reactivity: The 2-oxo group in the tetrahydroquinoline core allows for regioselective modifications, such as alkylation or amidation .

Substituted Derivatives

Substituents on the quinoline ring alter physicochemical and bioactive properties:

Structural Influence :

Related Heterocycles: Quinoxaline Derivatives

Compounds with a quinoxaline core instead of quinoline exhibit divergent properties:

Comparison with Quinoline Derivatives:

- Electronic Properties: Quinoxalines have higher electron-deficient cores, favoring interactions with electron-rich biological targets .

- Bioactivity: Quinoxaline derivatives are explored for antitumor and antiviral applications, whereas quinoline analogs are studied for CNS disorders .

Biological Activity

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (THIQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydroquinoline backbone with a carboxylate group. The sodium salt form enhances its solubility and reactivity in biological systems. The structure allows for various chemical modifications that can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Enzyme Interaction : THIQ compounds have been shown to interact with enzymes such as angiotensin-converting enzyme (ACE), leading to potential antihypertensive effects. For instance, derivatives have demonstrated significant inhibition of ACE activity .

- Cellular Effects : THIQs can influence cell signaling pathways and gene expression. They have been reported to affect cellular metabolism and promote apoptosis in cancer cells .

Research indicates that this compound exhibits several biochemical properties:

- Antimicrobial Activity : Studies suggest that THIQ derivatives possess antibacterial properties against various pathogens. For example, certain derivatives showed efficacy against Gram-negative bacteria in animal models .

- Antioxidant Activity : Compounds derived from THIQ have demonstrated antioxidant properties, scavenging free radicals and potentially protecting against oxidative stress .

Antihypertensive Activity

A study highlighted the antihypertensive effects of THIQ derivatives through non-competitive inhibition of the AT1 receptor. These compounds exhibited a more potent effect compared to standard medications like Losartan .

Anticancer Potential

Research has shown that some THIQ derivatives can induce apoptosis in cancer cell lines. A specific study reported that these compounds caused cell cycle arrest in the G2/M phase and accumulation in the pre-G1 phase, indicating potential for cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Antihypertensive Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline | Moderate | Moderate | Limited |

| 2-Oxo-1,2-dihydroquinoline derivatives | Limited | Yes | Moderate |

Q & A

Q. What are the optimized synthetic routes for Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, and how can reaction efficiency be improved?

A one-pot, two-step protocol using BF₃·Et₂O as a catalyst enables the synthesis of the compound via a stable iminium intermediate. Key steps include cyclization of 2-(2-(benzylamino)benzylidene)malonate under mild conditions (20–60°C) and subsequent carboxylation. Yields can be enhanced by controlling stoichiometric ratios (e.g., 1.2 equivalents of BF₃·Et₂O) and avoiding prolonged reaction times to prevent byproduct formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies the tetrahydroquinoline core and carboxylate substituents, with characteristic shifts for the oxo group (~170 ppm in ¹³C).

- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond angles and hydrogen-bonding networks. ORTEP-3 graphical interfaces aid in visualizing puckering conformations and planar deviations .

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹.

Q. How should researchers handle solubility and stability challenges during experimental workflows?

The sodium salt form improves aqueous solubility but requires storage in anhydrous, inert environments (argon atmosphere) at 2–8°C to prevent hydrolysis. Use deuterated DMSO or methanol for NMR studies to avoid solvent interference. Stability assays (e.g., TGA/DSC) under varying pH and temperature conditions are recommended .

Advanced Research Questions

Q. How can stereochemical inconsistencies during cyclization be resolved, particularly in chiral derivatives?

Stereoselectivity issues arise from competing [1,5]-hydride shifts and poor steric control. To mitigate this:

- Introduce chiral auxiliaries (e.g., (R)-Cy2MOP ligands) during malonate precursor synthesis.

- Optimize reaction polarity using aprotic solvents (e.g., THF) to stabilize transition states.

- Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies are effective for analyzing hydrogen-bonding patterns and their impact on crystal packing?

Graph set analysis (GSA) categorizes hydrogen-bond motifs (e.g., rings, chains) in crystalline phases. Use SHELXL to refine H-bond distances and angles, and compare with Etter’s rules for supramolecular synthons. For example, the oxo group often participates in N–H···O interactions, influencing lattice stability .

Q. How does this compound compare structurally and functionally to other tetrahydroquinoline derivatives?

- Structural comparison : Unlike ethyl 4-hydroxy analogs (), the sodium carboxylate lacks ester groups, enhancing polarity and metal-binding capacity.

- Biological activity : While quinolone derivatives (e.g., 4-oxo-1,4-dihydrobenzo[h]thiazetone dicarboxylic acid) exhibit antibacterial properties via topoisomerase inhibition, this compound shows potential in Notch signaling modulation, as seen in pan-Notch inhibitors like BMS-906024 .

Q. How can researchers resolve contradictions in reported reaction yields or biological activity data?

- Reproducibility checks : Validate protocols using high-purity precursors (≥99% by HPLC) and standardized conditions (e.g., inert atmosphere).

- Data normalization : Account for batch-to-batch variability in metal catalysts (e.g., BF₃·Et₂O purity).

- Biological assays : Use isogenic cell lines (e.g., Notch1-overexpressing HEK293) to reduce noise in activity studies .

Q. What computational tools aid in predicting reactivity and intermolecular interactions?

- DFT calculations : Model transition states for hydride shifts and cyclization steps using Gaussian or ORCA.

- Molecular docking : Assess binding affinities to biological targets (e.g., γ-secretase) with AutoDock Vina.

- Cambridge Structural Database (CSD) : Compare experimental crystal parameters with analogous quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.